molecular formula C7H12O5 B13217582 3,4,5-Trihydroxycyclohexane-1-carboxylic acid

3,4,5-Trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B13217582
M. Wt: 176.17 g/mol
InChI Key: SOWVWGZSLABJMC-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of three hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexane derivatives. One common method includes the catalytic hydrogenation of aromatic precursors followed by selective hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available cyclohexane derivatives. The process includes catalytic hydrogenation, hydroxylation, and purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.

    Reduction: Formation of 3,4,5-trihydroxycyclohexanol.

    Substitution: Formation of derivatives with substituted hydroxyl groups.

Scientific Research Applications

3,4,5-Trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The carboxylic acid group can interact with proteins and other biomolecules, modulating their function.

Comparison with Similar Compounds

  • 3,4-Dihydroxycyclohexane-1-carboxylic acid
  • 3,5-Dihydroxycyclohexane-1-carboxylic acid
  • 4,5-Dihydroxycyclohexane-1-carboxylic acid

Comparison: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhances its reactivity and potential applications. In contrast, similar compounds with fewer hydroxyl groups may exhibit different chemical properties and reactivity patterns.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

3,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12)

InChI Key

SOWVWGZSLABJMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C(C1O)O)O)C(=O)O

Origin of Product

United States

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